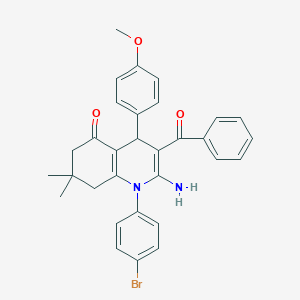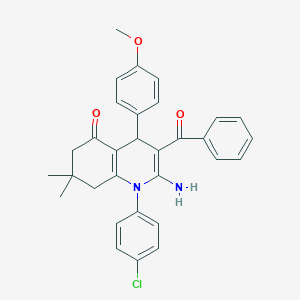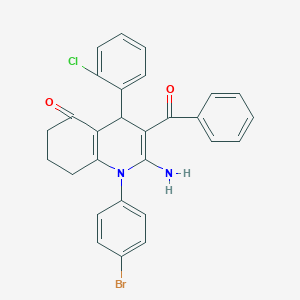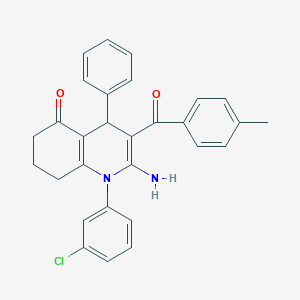![molecular formula C22H28N2O2 B304415 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It also exhibits potent analgesic effects, reducing pain in animal models of neuropathic pain. Additionally, it has been shown to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent pharmacological effects. It can be used to investigate the mechanisms of action of various neurotransmitters and enzymes, as well as to develop new drugs for the treatment of various diseases. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not well understood.
Orientations Futures
There are several future directions for the study of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be investigated for its potential use as an analgesic or anti-inflammatory agent. Further research is also needed to investigate its long-term effects on the body and to optimize its pharmacological properties for use in drug development.
In conclusion, 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a promising compound with a range of potential applications in various fields of science. Its unique properties and potent pharmacological effects make it a valuable tool for investigating the mechanisms of action of various neurotransmitters and enzymes, as well as for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and its potential for use in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione involves the reaction of 1-adamantylamine with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the desired compound.
Applications De Recherche Scientifique
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-[1-(1-adamantyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H28N2O2/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-19-10-20(25)24(21(19)26)18-5-3-2-4-6-18/h2-6,14-17,19,23H,7-13H2,1H3 |
Clé InChI |
SLMWKNYKHBTVTM-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















